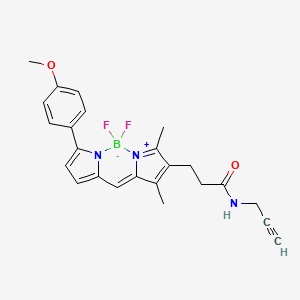

BDP TMR alkyne

Description

Properties

Molecular Formula |

C24H24BF2N3O2 |

|---|---|

Molecular Weight |

435.3 g/mol |

IUPAC Name |

3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-prop-2-ynylpropanamide |

InChI |

InChI=1S/C24H24BF2N3O2/c1-5-14-28-24(31)13-11-21-16(2)23-15-19-8-12-22(18-6-9-20(32-4)10-7-18)30(19)25(26,27)29(23)17(21)3/h1,6-10,12,15H,11,13-14H2,2-4H3,(H,28,31) |

InChI Key |

HBRMSAJWEIMAKR-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BDP TMR alkyne, Bodipy TMR alkyne |

Origin of Product |

United States |

Foundational & Exploratory

BDP TMR Alkyne: A Technical Guide for Advanced Research

BDP TMR alkyne is a high-performance, borondipyrromethene-based fluorescent dye designed for the specific and efficient labeling of biomolecules.[1] It is characterized by its exceptional brightness, photostability, and a terminal alkyne group that enables covalent attachment to azide-modified molecules via copper-catalyzed click chemistry.[2][3] This technical guide provides an in-depth overview of its properties, applications, and a detailed protocol for its use in bio-conjugation, tailored for researchers, scientists, and drug development professionals.

Core Properties and Specifications

BDP TMR is a fluorophore specifically designed for the TAMRA (tetramethylrhodamine) channel.[1][2] A key advantage of this compound is its high fluorescence quantum yield, which approaches unity, making it significantly brighter than traditional dyes like TAMRA. This property, combined with a relatively long excited-state lifetime, also makes it suitable for fluorescence polarization assays. The dye is hydrophobic but can be effectively used for labeling biomolecules in aqueous solutions, yielding water-soluble conjugates.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. These values are critical for experimental design, including the calculation of labeling efficiency and concentration measurements.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₄BF₂N₃O₂ | |

| Molecular Weight | 435.28 g/mol (or Da) | |

| CAS Number | 2006345-32-8 | |

| Appearance | Green-black crystals | |

| Purity | ≥95% (by ¹H NMR and HPLC-MS) | |

| Absorption Maximum (λ_abs_) | 545 nm | |

| Emission Maximum (λ_em_) | 570 nm | |

| Fluorescence Quantum Yield (Φ) | 0.95 | |

| Correction Factor (CF₂₆₀) | 0.16 | |

| Correction Factor (CF₂₈₀) | 0.16 | |

| Solubility | Good in DMSO, chlorinated organic solvents, and alcohols | |

| Storage Conditions | Store at -20°C in the dark; desiccate |

Mechanism of Action: Copper-Catalyzed Click Chemistry

The terminal alkyne group on the BDP TMR molecule is the key to its utility in bioconjugation. This group serves as a chemical handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This reaction is highly specific, efficient, and biocompatible, allowing for the precise labeling of target molecules in complex biological mixtures.

The CuAAC reaction forms a stable, covalent triazole linkage between the alkyne-containing dye and an azide-modified biomolecule (e.g., a protein, nucleic acid, or small molecule). The reaction is highly selective, as both alkyne and azide functional groups are virtually absent in native biological systems, thus preventing non-specific side reactions. This bioorthogonality ensures that labeling occurs only at the intended sites.

Figure 1. Conceptual workflow of the CuAAC (Click Chemistry) reaction.

Applications in Research and Development

This compound is a versatile tool for a wide range of applications, primarily focused on fluorescently labeling and visualizing biomolecules. Its principal uses include:

-

Oligonucleotide Labeling: For tracking DNA and RNA probes in various molecular biology assays.

-

Protein and Peptide Labeling: To study protein localization, trafficking, and interactions within living cells.

-

Amino Acid Sequencing: As a fluorescent tag for identifying amino acids.

-

Cellular Imaging: Visualizing cellular components and processes with high sensitivity and resolution due to the dye's brightness.

The bioorthogonal nature of the click reaction allows these labeling procedures to be performed in complex environments, including cell lysates and even living organisms, with minimal disruption to native biological processes.

Figure 2. Logical relationship of this compound within bioorthogonal chemistry.

Experimental Protocol: Protein Labeling via CuAAC

This protocol provides a general guideline for conjugating this compound to an azide-modified protein. Optimization may be required depending on the specific protein and experimental conditions. It is recommended to perform the reaction steps under an inert gas like argon or nitrogen to prevent the oxidation of the copper catalyst.

Required Materials:

-

Azide-modified protein in an azide-free buffer (e.g., PBS).

-

This compound.

-

Anhydrous DMSO.

-

Catalyst Solution: 50 mM Ascorbic Acid in water (prepare fresh).

-

Copper Source: 50 mM Copper(II) Sulfate (CuSO₄) in water.

-

Protein Labeling Buffer: (Optional, protects proteins from reactive oxygen species).

-

Purification column (e.g., size-exclusion chromatography) to remove excess dye.

Procedure:

-

Prepare Stock Solutions:

-

Dye Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Ascorbic Acid Stock: Prepare a 50 mM stock solution of ascorbic acid in deionized water. This solution oxidizes readily and should be made fresh for each experiment.

-

Copper Sulfate Stock: Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

-

Determine Reaction Volumes:

-

Calculate the required volume of each component. A typical starting point is a 3- to 10-fold molar excess of dye over the protein.

-

The volume of the azide-modified protein solution should not exceed one-third of the total reaction volume.

-

-

Reaction Assembly:

-

In a microcentrifuge tube, add the azide-modified protein solution.

-

If using, add the protein labeling buffer and vortex gently.

-

Add the calculated volume of the 10 mM this compound stock solution and vortex.

-

Add the 50 mM ascorbic acid solution.

-

Initiate the reaction by adding the 50 mM CuSO₄ solution. The ascorbic acid will reduce Cu(II) to the active Cu(I) catalyst in situ.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from unreacted dye and catalyst components using size-exclusion chromatography or dialysis.

-

Figure 3. Step-by-step workflow for protein conjugation using this compound.

References

BDP TMR alkyne chemical structure

An In-depth Technical Guide to BDP TMR Alkyne for Researchers and Drug Development Professionals

Introduction

This compound is a fluorescent probe belonging to the BODIPY (boron-dipyrromethene) family of dyes. It is characterized by its bright fluorescence, high quantum yield, and photostability. The "TMR" designation indicates that its spectral properties are similar to those of tetramethylrhodamine (TAMRA), making it compatible with instrumentation and filter sets designed for the TAMRA channel. The presence of a terminal alkyne group enables its use in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction allows for the stable and specific covalent labeling of azide-modified biomolecules, a technique widely employed in drug development, proteomics, and various life science research applications.[1][2][3][4][5] This guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, and detailed experimental protocols for its application.

Chemical Structure

The core structure of this compound is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene skeleton, which is the fundamental framework of BODIPY dyes. This core is substituted to tune its spectral properties to resemble TAMRA and is functionalized with a terminal alkyne for conjugation reactions.

Molecular Formula: C₂₄H₂₄BF₂N₃O₂

Physicochemical and Spectroscopic Properties

This compound exhibits favorable properties for a fluorescent probe, including high fluorescence quantum yield and good solubility in common organic solvents. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 435.28 g/mol | |

| CAS Number | 2006345-32-8 | |

| Appearance | Green-black crystals | |

| Solubility | Good in DMSO, chlorinated organic solvents, and alcohols | |

| Purity | ≥95% (typically determined by ¹H NMR and HPLC-MS) | |

| Excitation Maximum (λex) | 545 nm | |

| Emission Maximum (λem) | 570 nm | |

| Fluorescence Quantum Yield | 0.95 | |

| CF₂₆₀ | 0.16 | |

| CF₂₈₀ | 0.16 |

Experimental Protocols

The primary application of this compound is the fluorescent labeling of azide-modified biomolecules via copper-catalyzed click chemistry. Below are detailed protocols for the labeling of proteins and oligonucleotides.

Copper-Catalyzed Click Chemistry Labeling of Azide-Modified Proteins

This protocol outlines the general steps for conjugating this compound to a protein that has been modified to contain an azide group.

Materials:

-

Azide-modified protein in an azide-free buffer

-

This compound

-

Protein labeling buffer (e.g., phosphate buffer, pH 7.5)

-

10 mM stock solution of this compound in DMSO

-

50 mM stock solution of ascorbic acid in water (prepare fresh)

-

10 mM stock solution of copper(II) sulfate (CuSO₄)

-

10 mM stock solution of a copper ligand (e.g., TBTA) in DMSO

-

Degassing equipment (optional but recommended)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reagents:

-

Prepare a fresh 50 mM solution of ascorbic acid in deionized water.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 10 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 10 mM stock solution of a copper ligand, such as TBTA, in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein solution.

-

Add the protein labeling buffer to achieve the desired final protein concentration.

-

Add the this compound stock solution to the protein solution. The molar excess of the dye may need to be optimized but a 3-10 fold excess is a common starting point.

-

Add the copper ligand stock solution to the reaction mixture.

-

Add the CuSO₄ stock solution.

-

Vortex the mixture gently.

-

Initiate the reaction by adding the freshly prepared ascorbic acid solution.

-

Vortex the mixture gently again.

-

(Recommended) Degas the mixture with an inert gas like argon or nitrogen to prevent oxidation of the ascorbic acid.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Purify the labeled protein from the excess dye and other reaction components using a suitable method, such as size-exclusion chromatography or dialysis.

-

Copper-Catalyzed Click Chemistry Labeling of Alkyne-Modified Oligonucleotides

This protocol is adapted for labeling oligonucleotides that have been synthesized with a terminal alkyne modification. In this case, an azide-containing fluorescent dye would be used, but the principle is the same if starting with an azide-modified oligonucleotide and this compound. The following workflow illustrates the general process.

Materials:

-

Alkyne-modified oligonucleotide

-

Azide-containing fluorescent dye (or this compound for an azide-modified oligo)

-

2 M Triethylammonium acetate (TEAA) buffer, pH 7.0

-

DMSO

-

10 mM stock solution of the azide dye in DMSO

-

5 mM Ascorbic Acid Stock (prepare fresh)

-

10 mM Copper(II)-TBTA Stock in 55% DMSO

-

Lithium perchlorate in acetone (3%)

-

Ethanol or Isopropanol

-

Sodium acetate

Procedure:

-

Oligonucleotide Preparation:

-

Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.

-

Add 2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.

-

Add DMSO and vortex.

-

-

Reaction Mixture:

-

Add the azide dye stock solution and vortex.

-

Add the Copper(II)-TBTA stock solution and vortex.

-

Add the freshly prepared ascorbic acid stock solution and vortex.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours in the dark.

-

-

Precipitation and Purification:

-

Precipitate the labeled oligonucleotide by adding a 4-fold excess volume of 3% lithium perchlorate in acetone.

-

Alternatively, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of ethanol or 0.8 volumes of isopropanol.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge to pellet the oligonucleotide.

-

Wash the pellet with acetone.

-

Dry the pellet and purify by reverse-phase HPLC or PAGE.

-

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the copper-catalyzed click chemistry labeling of an azide-modified protein with this compound.

References

BDP TMR Alkyne: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR alkyne is a highly efficient fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. Renowned for its exceptional brightness and photostability, this compound serves as a powerful tool for the fluorescent labeling of biomolecules within complex biological systems. Its core mechanism of action relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, enabling the precise and robust covalent linkage to azide-modified targets. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols for its application, and a summary of its key quantitative properties.

Core Mechanism of Action: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism by which this compound labels target molecules is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific bioorthogonal reaction forms a stable triazole linkage between the terminal alkyne group of the BDP TMR dye and an azide group on a target biomolecule.

The CuAAC reaction is characterized by its high yield, tolerance of a wide range of functional groups and solvents (including aqueous environments), and favorable reaction kinetics at physiological temperatures.[1][2] The reaction is highly specific, as both the alkyne and azide functional groups are largely absent in biological systems, thus minimizing off-target labeling.

The catalytic cycle of CuAAC involves the following key steps:

-

Formation of a Copper(I)-Acetylide Intermediate: In the presence of a copper(I) catalyst, the terminal alkyne of BDP TMR forms a copper(I)-acetylide intermediate.

-

Coordination of the Azide: The azide-modified target molecule then coordinates to the copper center.

-

Cycloaddition: A [3+2] cycloaddition reaction occurs between the activated alkyne and the azide, leading to the formation of a six-membered copper-containing intermediate.

-

Rearrangement and Protonolysis: This intermediate rapidly rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for subsequent cycles.

Caption: The catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below. Its high fluorescence quantum yield makes it significantly brighter than traditional fluorophores like tetramethylrhodamine (TAMRA).[3][4]

| Property | Value | Reference |

| Maximum Excitation Wavelength (λmax) | 545 nm | [4] |

| Maximum Emission Wavelength (λem) | 570 nm | |

| Fluorescence Quantum Yield (Φ) | 0.95 | |

| Molecular Weight | 435.28 g/mol | |

| Molecular Formula | C₂₄H₂₄BF₂N₃O₂ | |

| Extinction Coefficient (ε) | Not specified | |

| Solubility | Good in DMSO, chlorinated organic solvents, and alcohols |

Experimental Protocols

The following are detailed methodologies for key applications of this compound.

In-Gel Fluorescence Scanning of Labeled Proteins

This protocol is adapted from a study on the chemical proteomics of phloroglucinol meroterpenoids and is suitable for visualizing azide-labeled proteins in a cell lysate.

a. Materials:

-

Cells treated with an azide-containing probe.

-

Lysis buffer (e.g., RIPA buffer).

-

This compound stock solution (10 mM in DMSO).

-

Copper(II) sulfate (CuSO₄) stock solution (50 mM in water).

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO).

-

SDS-PAGE gels and running buffer.

-

Fluorescence gel scanner.

b. Experimental Workflow:

Caption: Workflow for in-gel fluorescence scanning of azide-labeled proteins.

c. Protocol:

-

Cell Lysis: Harvest cells treated with the azide probe and lyse them in an appropriate lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

Click Chemistry Reaction:

-

In a microcentrifuge tube, combine the cell lysate (e.g., 50 µg of protein) with the click chemistry reaction components. The final concentrations should be approximately:

-

This compound: 100 µM

-

TCEP: 1 mM

-

TBTA: 100 µM

-

CuSO₄: 1 mM

-

-

Vortex the mixture and incubate at room temperature for 1 hour.

-

-

SDS-PAGE:

-

Add SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel and perform electrophoresis.

-

-

In-Gel Fluorescence Scanning:

-

After electrophoresis, place the gel in a fluorescence scanner.

-

Scan the gel using an excitation wavelength appropriate for BDP TMR (e.g., 532 nm laser) and an emission filter suitable for its emission spectrum (e.g., 580 nm).

-

Fluorescence Imaging of Labeled Cellular Components

This protocol is a general guideline for imaging azide-labeled molecules within fixed cells.

a. Materials:

-

Cells grown on glass coverslips and treated with an azide-containing probe.

-

4% Paraformaldehyde (PFA) in PBS for fixation.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Click reaction cocktail (as described in the previous protocol).

-

Nuclear counterstain (e.g., DAPI).

-

Mounting medium.

-

Fluorescence microscope.

b. Experimental Workflow:

Caption: Workflow for fluorescence imaging of azide-labeled cellular targets.

c. Protocol:

-

Cell Fixation: After treatment with the azide probe, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA in PBS for 30 minutes.

-

Click Chemistry Labeling:

-

Prepare the click reaction cocktail as described previously.

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

-

Washing: Wash the cells thoroughly with PBS.

-

Counterstaining and Mounting:

-

Incubate the cells with a nuclear counterstain like DAPI, if desired.

-

Wash with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the labeled cells using a fluorescence microscope equipped with filter sets appropriate for BDP TMR (e.g., a TRITC or Texas Red filter set) and any other stains used.

-

Cellular Targets and Applications

The versatility of the click chemistry approach allows for the labeling of a wide array of azide-modified biomolecules. The cellular targets of this compound are therefore determined by the specific azide-containing probe used in the experiment.

Common applications and cellular targets include:

-

Proteomics and Activity-Based Protein Profiling (ABPP): this compound is used to visualize and identify proteins that have been metabolically labeled with azide-containing amino acids or that have reacted with azide-functionalized activity-based probes. This enables the study of protein synthesis, post-translational modifications, and enzyme activity.

-

Glycan Labeling: Metabolic labeling with azide-modified sugars allows for the visualization and analysis of glycans and glycoproteins.

-

Lipidomics: Azide-containing lipid analogs can be incorporated into cellular membranes and organelles, which can then be visualized with this compound.

-

Nucleic Acid Labeling: Azide-modified nucleosides can be used to label newly synthesized DNA or RNA.

Conclusion

This compound is a powerful and versatile fluorescent probe for the detection and visualization of azide-modified biomolecules. Its bright, photostable fluorescence, combined with the high specificity and efficiency of the copper-catalyzed azide-alkyne cycloaddition reaction, makes it an invaluable tool for researchers in cell biology, proteomics, and drug discovery. The detailed protocols and understanding of its mechanism of action provided in this guide will aid in the successful application of this compound in a wide range of research endeavors.

References

BDP TMR Alkyne: A Comprehensive Technical Guide to Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BDP TMR alkyne, a fluorescent probe of significant interest in biomedical research and drug development. This document details its synthesis, photophysical and chemical properties, and its application in biomolecule labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Core Properties of this compound

This compound is a borondipyrromethene (BODIPY)-based fluorophore. The BODIPY core is renowned for its exceptional photophysical properties, including high fluorescence quantum yields, sharp excitation and emission peaks, and good photostability. The tetramethylrhodamine (TMR) modification tunes the spectral properties of the dye, while the terminal alkyne group enables its covalent attachment to azide-modified biomolecules via click chemistry.

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₄BF₂N₃O₂ | [1] |

| Molecular Weight | 435.28 g/mol | [1] |

| Excitation Maximum (λex) | 545 nm | [1] |

| Emission Maximum (λem) | 570 nm | [1] |

| Fluorescence Quantum Yield (Φ) | ~0.95 | [1] |

| Molar Extinction Coefficient (ε) | ~55,000 cm⁻¹M⁻¹ | |

| Appearance | Green-black crystals | |

| Solubility | Good in chlorinated organic solvents, DMSO, and alcohols. | |

| Storage Conditions | Store at -20°C in the dark, desiccated. |

Synthesis of this compound

The synthesis of this compound involves the formation of the BODIPY core from appropriate precursors, one of which contains the terminal alkyne functionality. A common and effective strategy is the condensation of an alkyne-bearing benzaldehyde with 2,4-dimethylpyrrole, followed by oxidation and complexation with boron trifluoride.

Representative Synthetic Protocol

This protocol describes a representative method for the synthesis of meso-(p-(propargyloxy)phenyl)-substituted this compound.

Step 1: Synthesis of p-(Propargyloxy)benzaldehyde

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add propargyl bromide (1.2 eq) dropwise to the stirring mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield p-(propargyloxy)benzaldehyde.

Step 2: Synthesis of this compound

-

Dissolve p-(propargyloxy)benzaldehyde (1.0 eq) and 2,4-dimethylpyrrole (2.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of trifluoroacetic acid (TFA) to the solution and stir at room temperature for 4-6 hours.

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq) to the reaction mixture and stir for an additional 1-2 hours.

-

Cool the reaction mixture in an ice bath and add triethylamine (TEA, 5.0 eq) followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 5.0 eq).

-

Allow the reaction to warm to room temperature and stir for another 4-6 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Experimental Protocols: Application in Biomolecule Labeling

The terminal alkyne on BDP TMR allows for its efficient and specific conjugation to azide-modified biomolecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach is widely used for labeling proteins, peptides, nucleic acids, and other biomolecules for various downstream applications.

Detailed Protocol for Labeling an Azide-Modified Peptide

This protocol provides a general procedure for the labeling of a peptide containing an azide functionality with this compound.

Materials:

-

Azide-modified peptide

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Purification system (e.g., HPLC or dialysis cassettes)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the azide-modified peptide in PBS to a final concentration of 1-5 mg/mL.

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 250 mM stock solution of THPTA or TBTA in water/DMSO.

-

Freshly prepare a 500 mM stock solution of sodium ascorbate in water immediately before use.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-modified peptide solution with a 1.5 to 5-fold molar excess of the this compound stock solution.

-

Add the THPTA or TBTA solution to the mixture (final concentration ~5 mM).

-

Add the CuSO₄ solution to the mixture (final concentration ~1 mM).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~10 mM).

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Purify the labeled peptide from excess reagents using a suitable method. For peptides, reversed-phase high-performance liquid chromatography (RP-HPLC) is often effective. Alternatively, dialysis can be used for larger proteins.

-

Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.

-

Applications in Drug Development

The ability to specifically label biomolecules with this compound opens up a wide range of applications in drug discovery and development. These include target identification, validation, and engagement studies, as well as high-content screening and in vivo imaging.

Target Engagement Studies

A critical aspect of drug development is confirming that a drug candidate interacts with its intended molecular target within a cellular context. This compound can be used in competitive binding assays to visualize and quantify target engagement. For instance, a drug candidate can be modified with an azide group. In a cellular system, the azide-modified drug will bind to its target protein. Subsequent treatment with this compound and the click chemistry reagents will lead to the fluorescent labeling of the drug-target complex, allowing for its detection and quantification by methods such as in-gel fluorescence or flow cytometry.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences and drug development. Its excellent photophysical properties, combined with the specificity and efficiency of click chemistry, enable the precise labeling and visualization of biomolecules in complex biological systems. The methodologies and data presented in this guide provide a solid foundation for the successful application of this compound in a wide range of research endeavors.

References

BDP TMR Alkyne: A Comprehensive Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral properties of BDP TMR alkyne, a fluorescent probe increasingly utilized in biological imaging and drug development. This document collates available quantitative data, outlines detailed experimental protocols for its characterization, and presents logical workflows for its application.

Core Spectral Properties

This compound is a borondipyrromethene-based fluorophore designed for the tetramethylrhodamine (TAMRA) channel. It is recognized for its high fluorescence quantum yield, making it significantly brighter than traditional rhodamine dyes.[1][2] Its alkyne group facilitates covalent attachment to azide-modified molecules via copper-catalyzed "click chemistry," enabling the specific labeling of biomolecules.[1]

Quantitative Data Summary

The spectral properties of this compound can vary slightly depending on the solvent and local chemical environment. The following table summarizes the key quantitative data available from various suppliers. It is important to note the potential for variation and to characterize the dye under specific experimental conditions.

| Spectral Property | Value (Source 1) | Value (Source 2) |

| Maximum Absorption Wavelength (λabs) | 545 nm[1] | 542 nm[3] |

| Maximum Emission Wavelength (λem) | 570 nm | 574 nm |

| Molar Extinction Coefficient (ε) | Not Provided | 55,000 L·mol-1·cm-1 |

| Fluorescence Quantum Yield (Φ) | 0.95 | 0.64 |

| Molecular Formula | C24H24BF2N3O2 | |

| Molecular Weight | 435.28 g/mol |

Note on Data Discrepancies: The observed variations in quantum yield and absorption/emission maxima highlight the sensitivity of fluorescent dyes to their environment. Factors such as solvent polarity, pH, and the presence of quenchers can influence these properties. For rigorous quantitative studies, it is recommended to determine these parameters in the specific buffer or solvent system being used.

Experimental Protocols

Accurate characterization of this compound's spectral properties is crucial for its effective use. Below are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a high-purity solvent in which it is readily soluble, such as dimethyl sulfoxide (DMSO) or ethanol. The concentration should be accurately known.

-

Serial Dilutions: Perform a series of dilutions of the stock solution in the desired experimental solvent (e.g., phosphate-buffered saline, ethanol) to create a set of standards with known concentrations.

-

Spectrophotometer Measurement: Use a UV-Visible spectrophotometer to measure the absorbance of each standard at the absorption maximum (λabs), typically around 542-545 nm. Use the experimental solvent as a blank.

-

Beer-Lambert Law Calculation: Plot the absorbance at λabs versus the concentration of the standards. The data should yield a linear relationship according to the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration. The molar extinction coefficient is calculated from the slope of the linear regression line (slope = εb).

Measurement of Absorption and Emission Spectra

Determining the precise absorption and emission maxima is essential for configuring imaging systems and designing multiplexing experiments.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired experimental solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance < 0.1 at the excitation wavelength).

-

Absorption Spectrum:

-

Use a UV-Visible spectrophotometer to scan a range of wavelengths (e.g., 300-700 nm) to record the absorbance spectrum.

-

The wavelength at which the highest absorbance is recorded is the maximum absorption wavelength (λabs).

-

-

Emission Spectrum:

-

Use a fluorometer for this measurement.

-

Set the excitation wavelength to the determined λabs.

-

Scan a range of emission wavelengths (e.g., 550-750 nm) to record the fluorescence emission spectrum.

-

The wavelength at which the highest fluorescence intensity is recorded is the maximum emission wavelength (λem).

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.

Methodology:

The relative method, using a well-characterized fluorescent standard, is commonly employed.

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with this compound. A suitable standard for the BDP TMR series is typically a rhodamine dye, such as Rhodamine 6G in ethanol (Φ ≈ 0.95).

-

Absorbance Matching: Prepare a series of dilute solutions of both the this compound sample and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low and matched (typically < 0.1) to minimize inner filter effects.

-

Fluorescence Spectra Acquisition:

-

Record the fluorescence emission spectrum for each solution of the sample and the standard.

-

Ensure the excitation wavelength is the same for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) Where:

-

Φstd is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual relationships and experimental workflows relevant to the use of this compound.

Caption: Logical relationship of key spectral properties.

Caption: Experimental workflow for spectral characterization.

References

BDP TMR Alkyne: A Technical Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of BDP TMR alkyne, a fluorescent probe increasingly utilized in biological imaging and drug development. Boron-dipyrromethene (BODIPY) dyes, to which this compound belongs, are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity. This guide provides a comprehensive overview of the available data on its absorption and emission spectra, alongside detailed experimental protocols for its characterization.

Core Photophysical Data

The photophysical parameters of this compound have been reported by various commercial suppliers. It is important to note that there are slight discrepancies in the values, which are presented below for a comprehensive overview.

| Photophysical Parameter | Reported Value (Source 1) | Reported Value (Source 2) |

| Absorption Maximum (λabs) | 545 nm[1] | 542 nm |

| Emission Maximum (λem) | 570 nm[1] | 574 nm |

| Molar Extinction Coefficient (ε) | Not Reported | 55,000 cm-1M-1 |

| Fluorescence Quantum Yield (Φf) | 0.95[1] | 0.64 |

| Fluorescence Lifetime (τf) | Described as "relatively long"[2] | Not Reported |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the photophysical properties of this compound. These protocols are based on established methods for the characterization of BODIPY dyes.

Absorption and Emission Spectroscopy

Objective: To determine the wavelength of maximum absorbance and emission.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol, ethanol, or DMSO) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in the desired solvent.

-

Instrumentation: Use a UV-Vis spectrophotometer to measure the absorption spectrum and a fluorometer to measure the emission spectrum.

-

Absorption Spectrum Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum with the solvent alone.

-

Measure the absorbance of the this compound solution from approximately 400 nm to 650 nm.

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).

-

-

Emission Spectrum Acquisition:

-

Excite the sample at its absorption maximum (λabs).

-

Scan the emission wavelengths from just above the excitation wavelength to approximately 700 nm.

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and spectral properties similar to this compound (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

-

Sample and Standard Preparation: Prepare a series of solutions of both the this compound and the standard in the same solvent at concentrations where the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

Data Acquisition:

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions under identical instrument settings (excitation wavelength, slit widths).

-

-

Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (Gradsample / Gradstd) * (η2sample / η2std)

Where:

-

Φf,std is the quantum yield of the standard.

-

Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement

Objective: To determine the average time the molecule spends in the excited state.

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.

-

Data Acquisition:

-

Excite the sample with a pulsed laser source at a wavelength close to its absorption maximum.

-

Collect the fluorescence decay data until a sufficient number of photons have been detected to generate a smooth decay curve.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Data Analysis:

-

Deconvolute the instrument response function from the measured fluorescence decay.

-

Fit the decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime (τf).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for characterizing the photophysical properties of this compound.

Signaling Pathways and Logical Relationships

While this compound is a tool for visualizing biological processes rather than a component of a signaling pathway itself, its application in click chemistry allows for the specific labeling of azide-modified biomolecules. This enables the study of various signaling pathways. The logical relationship for its use in such an experiment is outlined below.

References

BDP TMR Alkyne: A Comprehensive Technical Guide to its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of BDP TMR alkyne, a widely utilized fluorescent probe in biological research and drug development. This document details its quantum yield and extinction coefficient, provides methodologies for their experimental determination, and outlines its application in key experimental workflows.

Core Photophysical Data

This compound is a borondipyrromethene-based fluorophore designed for the tetramethylrhodamine (TAMRA) channel. It is characterized by its brightness, which is a function of its high molar extinction coefficient and fluorescence quantum yield. The alkyne functional group facilitates its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Quantitative photophysical data for this compound are summarized below. It is important to note that variations in reported quantum yield values exist between different commercial suppliers, which may arise from different measurement standards and conditions.

| Parameter | Value (Source 1) | Value (Source 2) | Unit |

| Molar Extinction Coefficient (ε) | 55,000[1][2] | - | L⋅mol⁻¹⋅cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.64[1][2] | 0.95[3] | - |

| Excitation Maximum (λ_abs) | 542 | 545 | nm |

| Emission Maximum (λ_em) | 574 | 570 | nm |

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is critical for the quantitative application of fluorescent probes. The following sections detail the standard experimental protocols for these measurements.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species and the path length of the light through the sample.

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a spectroscopic-grade solvent (e.g., DMSO, ethanol) to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer or solvent. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer, typically between 0.1 and 1.0.

-

Spectrophotometric Measurement:

-

Use a calibrated UV-Vis spectrophotometer.

-

Record the absorbance spectrum for each dilution, including a solvent blank.

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Data Analysis:

-

Plot the absorbance at λ_max against the concentration of this compound for each dilution.

-

Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) when the path length of the cuvette is 1 cm.

-

Logical Workflow for Molar Extinction Coefficient Determination

Caption: Workflow for determining the molar extinction coefficient.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is commonly employed.

Methodology:

-

Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

-

Preparation of Solutions:

-

Prepare a series of dilutions for both the this compound sample and the quantum yield standard in the same solvent.

-

The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

-

-

Absorbance and Fluorescence Measurements:

-

Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

where:

-

Φ is the quantum yield

-

m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

-

Experimental Workflow for Quantum Yield Measurement

References

BDP TMR Alkyne: A Technical Guide to Photostability and Brightness for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the photophysical properties of BDP TMR alkyne, a borondipyrromethene (BODIPY)-based fluorophore renowned for its exceptional brightness and photostability. Designed for covalent labeling via "click chemistry," this probe is a superior alternative to traditional dyes like TAMRA for demanding fluorescence imaging and quantitative assays. This document provides a compilation of its key performance metrics, detailed protocols for its characterization, and logical workflows to guide experimental design.

Core Photophysical Properties and Performance Data

This compound's performance stems from its rigidified molecular structure, which minimizes non-radiative decay pathways and leads to a high fluorescence quantum yield. Its brightness, a product of both a high molar extinction coefficient and quantum yield, makes it particularly well-suited for detecting low-abundance targets.[1][2] The BODIPY core is also inherently more photostable than many common fluorophores, such as fluorescein and rhodamine derivatives.[3][4]

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Notes |

| Excitation Maximum (λabs) | 545 nm | In methanol. |

| Emission Maximum (λem) | 570 nm | In methanol. |

| Molar Extinction Coefficient (ε) | ~60,000 cm-1M-1 | Value for the structurally similar BDY TMR-X, SE. Brightness is a function of both extinction coefficient and quantum yield. |

| Fluorescence Quantum Yield (Φ) | 0.95 | A measure of the efficiency of photon emission after absorption. |

| Brightness (ε × Φ) | ~57,000 cm-1M-1 | Calculated using the proxy extinction coefficient. |

| General Photostability | High | BODIPY dyes are known to be significantly more photostable than fluorescein and other common dyes. Specific photobleaching quantum yield data for the alkyne variant is not readily available. |

Experimental Protocols for Fluorophore Characterization

Accurate characterization of a fluorophore's properties is critical for reproducible and quantitative experiments. Below are detailed methodologies for measuring the key parameters of this compound.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is determined by applying the Beer-Lambert law.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a high-purity solvent (e.g., DMSO or methanol).

-

Serial Dilutions: Create a series of dilutions from the stock solution in the desired experimental buffer.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the fluorophore's absorption maximum (λabs), which is approximately 545 nm. Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

-

Data Analysis: Plot absorbance at λabs versus concentration. The molar extinction coefficient (ε) is the slope of the resulting linear regression line.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The quantum yield is often determined by comparing the fluorescence intensity of the test sample to a standard with a known quantum yield and similar spectral properties.

Methodology:

-

Standard Selection: Choose a suitable quantum yield standard. For BDP TMR, a common standard is Rhodamine 6G in ethanol (Φ ≈ 0.95).

-

Solution Preparation: Prepare a series of dilute solutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorbance spectra for each solution and determine the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectra for each solution using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard.

-

The quantum yield (Φtest) of this compound is calculated using the following equation:

-

Φtest = Φstd × (Slopetest / Slopestd) × (η2test / η2std)

-

Where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence vs. absorbance, and η is the refractive index of the solvent.

-

-

Measurement of Photostability

Photostability is assessed by quantifying the rate of photobleaching under controlled illumination.

Methodology:

-

Sample Preparation: Prepare the fluorophore in a relevant context, such as conjugated to a biomolecule and immobilized on a microscope slide.

-

Time-Lapse Imaging: Using a fluorescence microscope, acquire a time-lapse series of images of the sample under continuous, high-intensity illumination. The time interval between images should be chosen to adequately capture the decay in fluorescence.

-

Data Analysis:

-

Measure the mean fluorescence intensity of a region of interest in each image of the time series.

-

Plot the normalized fluorescence intensity as a function of time.

-

The photobleaching half-life (t1/2) can be determined from this curve, which represents the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

-

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Measuring Molar Extinction Coefficient.

Caption: Workflow for Measuring Quantum Yield (Comparative Method).

Caption: Workflow for Measuring Photostability.

References

An In-depth Technical Guide to BDP TMR Alkyne for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BDP TMR alkyne, a fluorescent probe increasingly utilized in biological research and drug development. Below, you will find detailed information on its properties, a representative synthesis method, and explicit protocols for its application in labeling biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Core Properties of this compound

This compound is a borondipyrromethene (BODIPY)-based fluorophore designed for the tetramethylrhodamine (TAMRA) channel. Its high fluorescence quantum yield makes it significantly brighter than traditional dyes like TAMRA.[1][2][3][4][5] The terminal alkyne group enables its covalent attachment to azide-modified biomolecules via click chemistry.

Physicochemical and Spectroscopic Data

For ease of comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄BF₂N₃O₂ | |

| Molecular Weight | 435.28 g/mol | |

| Appearance | Green-black crystals | |

| Solubility | Good in DMSO, chlorinated organic solvents, and alcohols | |

| Excitation Maximum (λ_abs) | 545 nm | |

| Emission Maximum (λ_em) | 570 nm | |

| Fluorescence Quantum Yield (Φ) | 0.95 | |

| Molar Extinction Coefficient (ε) | ~55,000 cm⁻¹M⁻¹ | |

| Storage Conditions | -20°C in the dark, desiccated |

Synthesis of Alkyne-Functionalized BODIPY Dyes: A Representative Protocol

While the precise, proprietary synthesis of commercial this compound is not publicly detailed, a general and representative method for creating similar meso-alkynyl BODIPY dyes is presented below. This procedure is based on established literature for the synthesis of BODIPY cores followed by functionalization.

A common approach involves a one-pot, two-step acid-catalyzed condensation of a pyrrole derivative with an aldehyde bearing an alkyne group, followed by oxidation and complexation with boron trifluoride.

Materials

-

2,4-Dimethylpyrrole

-

An appropriate aldehyde containing a terminal alkyne (e.g., 4-(prop-2-yn-1-yloxy)benzaldehyde)

-

Trifluoroacetic acid (TFA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil for oxidation

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

General Procedure

-

Condensation: Dissolve the alkyne-functionalized aldehyde (1 equivalent) and 2,4-dimethylpyrrole (2.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Add a catalytic amount of TFA and stir the reaction at room temperature for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Oxidation: Once the condensation is complete, add the oxidizing agent (e.g., DDQ, 1 equivalent) and continue stirring at room temperature for 1 hour.

-

Boron Complexation: Cool the reaction mixture to 0°C and add an excess of TEA or DIPEA, followed by an excess of BF₃·OEt₂.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Purification: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final alkyne-functionalized BODIPY dye.

Experimental Protocols: Labeling with this compound via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction for labeling biomolecules. The following are detailed protocols for labeling oligonucleotides and proteins with this compound.

Labeling of Azide-Modified Oligonucleotides

This protocol is adapted from established methods for oligonucleotide labeling.

-

Azide-modified oligonucleotide: Dissolved in nuclease-free water to a desired concentration (e.g., 1 mM).

-

This compound: 10 mM stock solution in anhydrous DMSO.

-

Copper(II) sulfate (CuSO₄): 20 mM stock solution in nuclease-free water.

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM stock solution in nuclease-free water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst.

-

Sodium ascorbate: Freshly prepared 300 mM stock solution in nuclease-free water. This acts as the reducing agent to generate Cu(I) in situ.

-

Triethylammonium acetate (TEAA) buffer: 2 M, pH 7.0.

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Azide-modified oligonucleotide (e.g., 10 nmol, 1 equivalent).

-

Nuclease-free water to bring the volume to a level that will result in a final oligonucleotide concentration of 20-200 µM.

-

2 M TEAA buffer to a final concentration of 0.2 M.

-

10 mM this compound stock solution (e.g., 15 nmol, 1.5 equivalents).

-

-

Prepare the Catalyst Premix: In a separate tube, incubate the 20 mM CuSO₄ and 100 mM THPTA solutions in a 1:2 molar ratio for several minutes.

-

Initiate the Reaction:

-

Add the THPTA/CuSO₄ premix to the oligonucleotide solution to a final CuSO₄ concentration of 25 equivalents relative to the oligonucleotide.

-

Add the 300 mM sodium ascorbate solution to a final concentration of 40 equivalents.

-

Vortex the mixture briefly.

-

-

Incubation: Let the reaction stand at room temperature for 30-60 minutes. For more complex oligonucleotides, incubation can be extended to 4 hours or overnight.

-

Purification: The this compound-labeled oligonucleotide can be purified by ethanol precipitation followed by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

References

- 1. Synthesis and Photophysical Properties of β-Alkenyl-Substituted BODIPY Dyes by Indium(III)-Catalyzed Intermolecular Alkyne Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Expeditious, mechanochemical synthesis of BODIPY dyes [beilstein-journals.org]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. This compound (A270107) | Antibodies.com [antibodies.com]

An In-depth Technical Guide to BDP TMR Alkyne Fluorophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR alkyne is a fluorescent probe belonging to the boron-dipyrromethene (BODIPY) class of dyes. Renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and excellent photostability, BODIPY dyes have become indispensable tools in biological research.[1][2][3][4] this compound is specifically designed for the tetramethylrhodamine (TAMRA) filter channel and is functionalized with a terminal alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5] This reaction's high specificity and reliability in aqueous environments make this compound a powerful tool for the fluorescent labeling of proteins, nucleic acids, and other biomolecules in both in vitro and in vivo systems. This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and a discussion of its advantages and limitations.

Core Properties of this compound

This compound exhibits exceptional photophysical properties that make it a superior alternative to traditional fluorophores like TAMRA. Its high quantum yield translates to brighter signals, while its narrow emission spectrum minimizes spectral overlap in multiplexing experiments.

Physicochemical and Spectral Properties

The key quantitative data for this compound are summarized in the table below, providing a clear reference for experimental design.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₄BF₂N₃O₂ | |

| Molecular Weight | 435.28 g/mol | |

| Excitation Maximum (λex) | 545 nm | |

| Emission Maximum (λem) | 570 nm | |

| Molar Extinction Coefficient (ε) | ~55,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.95 | |

| Solubility | Good in DMSO, DMF, chlorinated organic solvents, and alcohols. | |

| Appearance | Green-black crystals |

Comparative Analysis with Other Fluorophores

To highlight the advantages of this compound, the following table compares its key spectral properties with those of other commonly used fluorophores in the same spectral region.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) |

| This compound | 545 | 570 | 0.95 | ~55,000 |

| TAMRA | ~550 | ~575 | ~0.1-0.3 | ~95,000 |

| Cy3 | ~550 | ~570 | ~0.15 | ~150,000 |

Note: The quantum yield and extinction coefficient of TAMRA and Cy3 can vary depending on the conjugation state and local environment.

Experimental Protocols

The primary application of this compound is its conjugation to azide-modified biomolecules through copper-catalyzed click chemistry. Below are detailed protocols for labeling proteins and oligonucleotides.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol outlines the steps for labeling a protein that has been metabolically engineered or chemically modified to contain an azide group.

Materials:

-

Azide-modified protein in a sodium azide-free buffer (e.g., PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

1.5x Protein Labeling Buffer (containing copper(II) sulfate, THPTA ligand, and aminoguanidine)

-

50 mM Ascorbic acid in water (prepare fresh)

-

Inert gas (argon or nitrogen)

-

Dialysis or size-exclusion chromatography materials for purification

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a fresh 50 mM solution of ascorbic acid in deionized water. This solution is prone to oxidation and should be used within the same day.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein solution. The volume should not exceed one-third of the total reaction volume.

-

Add the 1.5x Protein Labeling Buffer to the protein solution and vortex gently to mix.

-

Add the calculated volume of the 10 mM this compound stock solution. A 3-10 fold molar excess of the dye over the protein is recommended. Vortex the mixture well.

-

-

Degassing (Recommended):

-

To prevent oxidation of the copper(I) catalyst, degas the reaction mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 10-20 seconds.

-

-

Initiation of the Click Reaction:

-

Add the freshly prepared 50 mM ascorbic acid solution to the reaction mixture.

-

Purge the headspace of the tube with the inert gas for a few seconds and cap it tightly.

-

Vortex the solution thoroughly.

-

-

Incubation:

-

Allow the reaction to proceed for 8-16 hours at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound and other reaction components by dialysis against a suitable buffer or by using size-exclusion chromatography.

-

Protocol 2: Labeling of Azide-Modified Oligonucleotides

This protocol provides a method for labeling oligonucleotides that have been synthesized to contain an azide modification.

Materials:

-

Azide-modified oligonucleotide

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Click Chemistry Buffer (containing copper(II) sulfate and a ligand in a buffer like triethylammonium acetate, pH 7)

-

50 mM Ascorbic acid in water (prepare fresh)

-

Inert gas (argon or nitrogen)

-

2 M Lithium perchlorate in acetone

-

Acetone, pure

-

HPLC or PAGE for purification

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a fresh 50 mM solution of ascorbic acid in deionized water.

-

-

Reaction Setup:

-

Dissolve the azide-modified oligonucleotide in the calculated volume of water in a microcentrifuge tube.

-

Add the Click Chemistry Buffer and vortex to mix.

-

Add the calculated volume of the 10 mM this compound stock solution. A 1.5-fold molar excess of the dye over the oligonucleotide is a good starting point. Vortex the mixture again.

-

-

Degassing (Recommended):

-

Degas the reaction mixture with a gentle stream of inert gas for 10-20 seconds.

-

-

Initiation of the Click Reaction:

-

Add the freshly prepared 50 mM ascorbic acid solution.

-

Purge the headspace with the inert gas and cap the tube.

-

Vortex the solution. If a precipitate forms, warm the tube to 70-95°C until it dissolves, then vortex again.

-

-

Incubation:

-

Incubate the reaction for 8-16 hours at room temperature in the dark.

-

-

Precipitation and Purification:

-

Add 1 volume of 2 M lithium perchlorate in acetone for every 5 volumes of the reaction mixture and vortex.

-

Add pure acetone to a final volume of 2 mL, mix, and incubate at -20°C for 20 minutes to precipitate the labeled oligonucleotide.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the oligonucleotide.

-

Discard the supernatant and wash the pellet with 1 mL of acetone, then centrifuge again.

-

Discard the supernatant and allow the pellet to air dry.

-

Resuspend the labeled oligonucleotide in a suitable buffer and purify by HPLC or PAGE.

-

Advantages and Limitations

Advantages:

-

High Brightness: The very high quantum yield of this compound results in significantly brighter fluorescent conjugates compared to dyes like TAMRA, enabling more sensitive detection.

-

Photostability: BODIPY dyes are known for their excellent resistance to photobleaching, allowing for longer imaging times and more robust quantitative measurements.

-

Narrow Spectra: The sharp emission peak of this compound reduces spectral bleed-through in multicolor imaging experiments.

-

Bioorthogonality: The alkyne group allows for highly specific labeling of azide-modified molecules via click chemistry, minimizing off-target labeling.

-

pH Insensitivity: The fluorescence of BODIPY dyes is generally stable over a wide pH range, which is advantageous for experiments in varying cellular environments.

Limitations and Mitigation Strategies:

-

Hydrophobicity and Aggregation: A significant challenge with many BODIPY dyes, including this compound, is their hydrophobic nature. This can lead to aggregation in aqueous solutions, which often results in fluorescence quenching (Aggregation-Caused Quenching or ACQ).

-

Mitigation: To minimize aggregation, it is crucial to avoid excessively high concentrations of the dye during labeling. The use of organic co-solvents like DMSO in the reaction mixture can also help maintain the dye's solubility. For applications requiring high water solubility, chemically modified, more hydrophilic versions of BODIPY dyes can be considered.

-

-

Copper Toxicity: The copper(I) catalyst used in the CuAAC reaction can be toxic to living cells.

-

Mitigation: For live-cell imaging applications, it is advisable to use copper-chelating ligands like THPTA, which can reduce copper-mediated cytotoxicity. Alternatively, copper-free click chemistry methods, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) using a cyclooctyne-modified dye, can be employed.

-

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound for fluorescent labeling.

Caption: Experimental workflow for labeling biomolecules with this compound.

Caption: The core reaction of copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

- 1. Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01295C [pubs.rsc.org]

- 2. Spectroscopic differentiation between monomeric and aggregated forms of BODIPY dyes: effect of 1,1-dichloroethane - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10833D [pubs.rsc.org]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound (A270107) | Antibodies.com [antibodies.com]

BDP TMR Alkyne: A Technical Guide for Researchers

An in-depth exploration of the discovery, properties, and applications of BDP TMR alkyne, a workhorse fluorophore for bioorthogonal labeling and imaging.

Introduction

This compound is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. Characterized by its tetramethylrhodamine (TMR) spectral properties, this molecule is functionalized with a terminal alkyne group, rendering it a versatile tool for bioorthogonal chemistry. Specifically, the alkyne handle allows for its covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." Its high fluorescence quantum yield, photostability, and relatively small size have made it a popular choice for a wide range of applications in cell biology, proteomics, and drug discovery.

Discovery and Development

The foundational BODIPY core structure was first synthesized in 1968. However, the widespread application of these dyes in biological research began to accelerate significantly after a 1988 patent by Molecular Probes. The development of this compound is a more recent advancement, driven by the concurrent rise of bioorthogonal chemistry for studying biological processes in their native environment.

While a singular seminal publication detailing the initial synthesis of this compound is not readily identifiable, its emergence is a logical progression from the established synthesis of other functionalized BODIPY dyes. The general strategy for creating alkyne-functionalized BODIPY derivatives involves the synthesis of a BODIPY core with a reactive site, followed by the attachment of an alkyne-containing linker. This modular synthesis allows for the tuning of both the spectral properties of the fluorophore and the reactivity of the bioorthogonal handle.

Physicochemical and Spectroscopic Properties

This compound is prized for its excellent photophysical properties, which make it a bright and robust fluorescent reporter.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₄BF₂N₃O₂ | [1] |

| Molecular Weight | 435.28 g/mol | [1] |

| CAS Number | 2006345-32-8 | [2] |

| Appearance | Green-black crystals | [1] |

| Solubility | Good in DMSO, alcohols, and chlorinated organic solvents | [1] |

| Excitation Maximum (λex) | ~542-545 nm | |

| Emission Maximum (λem) | ~570-574 nm | |

| Molar Extinction Coefficient (ε) | ~55,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.64-0.95 | |

| Brightness (ε × Φ) | High | |

| Storage Conditions | -20°C, protected from light |

Comparative Analysis with Other Fluorescent Alkynes

The selection of a fluorescent alkyne is a critical decision in experimental design. This compound offers a compelling balance of brightness, photostability, and spectral properties suitable for the common TAMRA/rhodamine filter sets. Here is a comparison with other frequently used fluorescent alkynes.

| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Brightness (ε × Φ) | Key Features |

| This compound | ~545 | ~570 | ~0.95 | ~55,000 | ~52,250 | High brightness, good photostability, relatively small size. |

| AF568 Alkyne | ~570 | ~602 | ~0.69 | ~91,000 | ~62,790 | Very bright, part of the well-regarded Alexa Fluor series. |

| Cy3 Alkyne | ~550 | ~570 | ~0.15 | ~150,000 | ~22,500 | High extinction coefficient, but lower quantum yield. |

| Cy5 Alkyne | ~649 | ~670 | ~0.20 | ~250,000 | ~50,000 | Bright, far-red emission, useful for multiplexing. |

| BDP FL Alkyne | ~503 | ~512 | ~0.9 (in non-polar env.) | ~80,000 | ~72,000 | Bright green fluorescence, photostable alternative to fluorescein. |

Note: Photophysical properties can vary depending on the solvent and conjugation state.

Experimental Protocols

The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below are detailed protocols for labeling proteins in cell lysates and for in-cell labeling.

Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate

This protocol is adapted for labeling proteins that have been metabolically incorporating an azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA).

Materials:

-

Cell lysate containing azide-modified proteins (1-5 mg/mL) in a suitable lysis buffer without EDTA.

-

This compound (e.g., 10 mM stock in DMSO).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 100 mM in water).

-

Copper(II) sulfate (CuSO₄) (e.g., 20 mM in water).

-

Sodium ascorbate (e.g., 300 mM in water, freshly prepared).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

1.5 mL microcentrifuge tubes.

Procedure:

-

In a 1.5 mL microcentrifuge tube, combine the following:

-

50 µL of protein lysate.

-

Sufficient PBS to bring the final reaction volume to 200 µL.

-

-

Add 4 µL of 10 mM this compound stock solution (final concentration: 200 µM). Vortex briefly to mix.

-

Add 10 µL of 100 mM THPTA solution. Vortex briefly.